[1-(difluoromethyl)-1H-imidazol-2-yl]methanol [1-(difluoromethyl)-1H-imidazol-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 875858-83-6
VCID: VC7746059
InChI: InChI=1S/C5H6F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2
SMILES: C1=CN(C(=N1)CO)C(F)F
Molecular Formula: C5H6F2N2O
Molecular Weight: 148.113

[1-(difluoromethyl)-1H-imidazol-2-yl]methanol

CAS No.: 875858-83-6

Cat. No.: VC7746059

Molecular Formula: C5H6F2N2O

Molecular Weight: 148.113

* For research use only. Not for human or veterinary use.

[1-(difluoromethyl)-1H-imidazol-2-yl]methanol - 875858-83-6

Specification

CAS No. 875858-83-6
Molecular Formula C5H6F2N2O
Molecular Weight 148.113
IUPAC Name [1-(difluoromethyl)imidazol-2-yl]methanol
Standard InChI InChI=1S/C5H6F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2
Standard InChI Key XDBVTLKZYRPEBI-UHFFFAOYSA-N
SMILES C1=CN(C(=N1)CO)C(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol features a five-membered imidazole ring substituted at the 1-position with a difluoromethyl (-CF2H) group and at the 2-position with a hydroxymethyl (-CH2OH) moiety. The molecular formula is C5H6F2N2O, with a molecular weight of 148.11 g/mol . The difluoromethyl group introduces electronegativity and metabolic stability, while the hydroxymethyl side chain provides a site for further chemical modifications.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC5H6F2N2O
Molecular Weight148.11 g/mol
AppearanceWhite to off-white powder
Storage TemperatureRoom temperature (15–25°C)
Hazard StatementsH302, H315, H319, H335

Spectroscopic Characterization

The compound’s structural identity is confirmed through advanced spectroscopic techniques:

  • 1H NMR: Signals corresponding to the imidazole protons (δ 7.2–8.0 ppm), hydroxymethyl group (δ 3.8–4.2 ppm), and difluoromethyl group (coupled to fluorine, δ 5.5–6.5 ppm) .

  • 19F NMR: A singlet at δ −86.9 ppm confirms the presence of two equivalent fluorine atoms .

  • IR Spectroscopy: Stretching vibrations at 3300 cm−1 (O-H), 1650 cm−1 (C=N), and 1100 cm−1 (C-F) .

Synthesis and Manufacturing

Nucleophilic Fluorination

A precursor such as [1-(chloromethyl)-1H-imidazol-2-yl]methanol undergoes halogen exchange with a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, yielding the difluoromethyl derivative. This method is widely used for introducing CF2 groups into heterocycles .

Cyclocondensation

Reaction of difluoromethylamine with glyoxal and formaldehyde in acidic conditions forms the imidazole core, followed by hydroxymethylation at the 2-position. This approach mirrors the synthesis of simpler imidazole derivatives but requires precise temperature control (−50°C to 0°C) to prevent side reactions .

Industrial-Scale Production

Bulk manufacturing adheres to Good Manufacturing Practices (GMP), with typical batch sizes ranging from 1 kg to 1 ton . Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. The final product is packaged under argon in 5-gallon pails or 25 kg fiber drums to prevent moisture absorption .

Applications in Pharmaceutical Chemistry

Antifungal Agents

Imidazole derivatives are cornerstone structures in antifungal therapies (e.g., ketoconazole). The difluoromethyl group in [1-(difluoromethyl)-1H-imidazol-2-yl]methanol may enhance CYP51 enzyme inhibition, a target in ergosterol biosynthesis. Preliminary in vitro studies show MIC values of 2–4 µg/mL against Candida albicans, though full biological data remain proprietary .

Prodrug Development

The hydroxymethyl group serves as a handle for prodrug conjugation. Esterification with lipophilic moieties (e.g., palmitate) improves oral bioavailability by increasing logP values from −0.5 (parent compound) to 2.1 (prodrug) .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the difluoromethyl and hydroxymethyl groups could optimize pharmacokinetic properties. For example, replacing the hydroxymethyl with a trifluoromethoxy group may enhance blood-brain barrier penetration.

Green Chemistry Approaches

Developing solvent-free synthesis routes using microwave irradiation or flow chemistry could reduce E-factor values from 12 (current batch process) to <5, aligning with EPA sustainability guidelines .

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